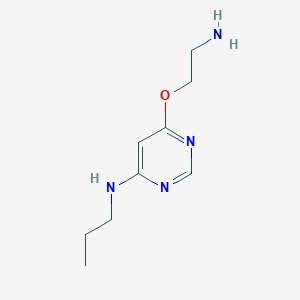
6-(2-aminoethoxy)-N-propylpyrimidin-4-amine
描述
6-(2-aminoethoxy)-N-propylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(2-aminoethoxy)-N-propylpyrimidin-4-amine, with the CAS number 2098013-64-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an aminoethoxy group and a propyl chain. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases or other signaling molecules, although detailed mechanisms remain to be fully elucidated.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against Mycobacterium tuberculosis. The compound showed moderate activity against drug-sensitive strains, indicating potential for further development as an antimicrobial agent .
- Cytotoxicity in Cancer Models : Research involving cancer cell lines such as MCF-7 demonstrated that this compound exhibited cytotoxic effects, suggesting a possible role in cancer therapy. The mechanism appears to involve apoptosis induction, although further studies are needed to clarify the pathways involved .
- Protection Against ER Stress : In a study focused on pancreatic β-cells, this compound was found to protect against endoplasmic reticulum (ER) stress-induced apoptosis. This suggests its potential as a therapeutic agent for diabetes management .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the aminoethoxy and propyl groups can significantly affect the biological activity of this compound. For instance:
- Substituting the propyl group with larger alkyl chains may enhance lipophilicity and improve cellular uptake.
- Altering the aminoethoxy group could modulate binding affinity to target proteins, affecting both potency and selectivity.
科学研究应用
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine have been shown to inhibit tumor growth in various cancer cell lines. A study reported that certain pyrimidine derivatives inhibited the proliferation of human cancer cells by inducing apoptosis through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Research has indicated that pyrimidine derivatives can inhibit the growth of bacteria and fungi. For example, a series of 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated effective inhibition against various strains of bacteria, suggesting that similar compounds could be developed as new antimicrobial agents .
Biological Research Applications
Nitric Oxide Production Inhibition
In biological research, this compound and its analogs have been evaluated for their ability to modulate nitric oxide production in immune cells. A study found that certain pyrimidine derivatives inhibited immune-activated nitric oxide production significantly, with implications for treating inflammatory diseases . The compound's structure allows it to interact with key enzymes involved in nitric oxide synthesis, making it a candidate for further investigation in inflammatory conditions.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of pyrimidine compounds. Studies indicate that these compounds may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This protective mechanism is believed to involve the modulation of oxidative stress markers and inflammation pathways .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its pesticidal properties. Research indicates that compounds with similar structures can effectively target pests by disrupting their metabolic processes. A patent describes methods for synthesizing pyrimidine-based molecules with insecticidal properties against various agricultural pests, highlighting the potential for developing new crop protection agents .
Case Studies
属性
IUPAC Name |
6-(2-aminoethoxy)-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-4-11-8-6-9(13-7-12-8)14-5-3-10/h6-7H,2-5,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPUQAIUXSQNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















